5-Methyl-1-[(oxolan-3-yloxy)methyl]-1H-pyrazol-3-amine
CAS No.:
Cat. No.: VC17511695
Molecular Formula: C9H15N3O2
Molecular Weight: 197.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H15N3O2 |
|---|---|
| Molecular Weight | 197.23 g/mol |
| IUPAC Name | 5-methyl-1-(oxolan-3-yloxymethyl)pyrazol-3-amine |
| Standard InChI | InChI=1S/C9H15N3O2/c1-7-4-9(10)11-12(7)6-14-8-2-3-13-5-8/h4,8H,2-3,5-6H2,1H3,(H2,10,11) |
| Standard InChI Key | OYBDOOCRVJYTJG-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=NN1COC2CCOC2)N |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
5-methyl-1-[(oxolan-3-yloxy)methyl]-1H-pyrazol-3-amine (CAS No. [withheld per source], IUPAC name: 5-methyl-1-(oxolan-3-yloxymethyl)pyrazol-3-amine) belongs to the pyrazole class of heterocyclic compounds. Its molecular formula is C₉H₁₅N₃O₂, with a molecular weight of 197.23 g/mol. The structure comprises:
-
A pyrazole ring (positions 1, 2, 3) substituted at N1 with a methyloxolane group.
-
A methyl group at position 5 of the pyrazole ring.
-
An amine group at position 3.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₅N₃O₂ | |
| Molecular Weight | 197.23 g/mol | |
| IUPAC Name | 5-methyl-1-(oxolan-3-yloxymethyl)pyrazol-3-amine | |
| SMILES | CC1=CC(=NN1COC2CCOC2)N | |
| InChI Key | OYBDOOCRVJYTJG-UHFFFAOYSA-N |
The oxolane moiety introduces stereoelectronic effects that influence solubility and binding interactions, while the methyl group enhances lipophilicity .
Synthesis and Manufacturing Processes
Reaction Pathways
Although detailed synthetic protocols remain proprietary, available data suggest a multi-step process involving:
-
Pyrazole Core Formation: Cyclocondensation of hydrazine derivatives with β-diketones or β-ketoesters.
-
N1 Functionalization: Alkylation of the pyrazole nitrogen using chloromethyl oxolane intermediates.
-
Amine Group Introduction: Reduction of nitro precursors or nucleophilic substitution reactions.
Critical parameters include:
-
Catalysts: Acidic conditions (e.g., acetic acid) to facilitate alkylation.
-
Temperature: Moderate heating (50–80°C) to optimize yield without side reactions.
-
Purification: Chromatography or recrystallization to achieve >95% purity.
Physicochemical Properties
-
LogP: ~1.2 (moderate lipophilicity).
-
Aqueous Solubility: ~2.1 mg/mL at 25°C, influenced by the oxolane’s ether oxygen.
-
Stability: Likely stable under ambient conditions but susceptible to oxidation at the amine group under strong acidic/basic conditions.
Comparative Analysis with Analogous Compounds
Chloro-Substituted Derivative
The structurally related 4-chloro-1-[(oxolan-3-yloxy)methyl]-1H-pyrazol-3-amine (C₈H₁₂ClN₃O₂, MW 217.65 g/mol) differs by a chlorine atom at position 4. Key contrasts include:
-
Bioactivity: Chloro substitution enhances electrophilicity, potentially increasing receptor binding affinity.
-
Synthetic Complexity: Introduction of chlorine requires additional halogenation steps.
Table 2: Structural and Functional Comparison
| Property | 5-Methyl Derivative | 4-Chloro Derivative |
|---|---|---|
| Molecular Weight | 197.23 g/mol | 217.65 g/mol |
| Key Substituent | Methyl (position 5) | Chloro (position 4) |
| Predicted LogP | 1.2 | 1.8 |
| Biological Target | COX, PDE | Kinases, GPCRs |
Current Research and Future Directions
Recent patents (e.g., US10787457B2) highlight pyrazole derivatives as kinase inhibitors, positioning 5-methyl-1-[(oxolan-3-yloxy)methyl]-1H-pyrazol-3-amine as a candidate for:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume